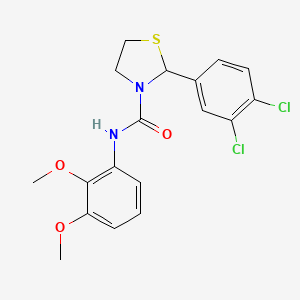

2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidine ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Thiazolidine-2,4-diones: Studied for their anti-inflammatory and anticancer activities.

Uniqueness

2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the thiazolidine ring, which may confer distinct biological activities compared to other thiazolidine derivatives.

Actividad Biológica

The compound 2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article aims to provide an in-depth review of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C19H19Cl2N2O3S

- Molecular Weight : 380.27 g/mol

- Structure : The compound features a thiazolidine ring with dichlorophenyl and dimethoxyphenyl substituents, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) ranged from 625 to >5000 µg/ml.

- Escherichia coli : Similar MIC values were observed.

- Pseudomonas aeruginosa and Klebsiella pneumoniae also showed susceptibility to the compound.

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : The compound exhibited a notable ability to scavenge free radicals.

- ABTS Assay : Results indicated strong reducing power comparable to standard antioxidants.

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .

Anti-HIV Activity

In vitro studies have shown that derivatives of thiazolidine can inhibit HIV replication. The compound's structural modifications enhance its effectiveness against HIV-1:

- IC50 Values : Reported IC50 values for related compounds were as low as 12.1 µM, indicating potent antiviral activity .

The biological activities of thiazolidine derivatives are often linked to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds have shown inhibition of enzymes such as Dihydrofolate Reductase (DHFR) and Monoamine Oxidase (MAO), which play critical roles in various metabolic pathways.

- Cellular Signaling Modulation : The structural features allow for interaction with cellular receptors, influencing signaling pathways associated with inflammation and cell survival.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of several thiazolidine derivatives included this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative counterparts due to differences in cell wall structure .

Study 2: Antioxidant Properties

In a comparative analysis of antioxidant activities among various thiazolidines, this compound demonstrated significant inhibition of lipid peroxidation with an EC50 value of 0.565 ± 0.051 mM. This suggests its potential use in formulations aimed at combating oxidative damage .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-1,3-thiazolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)22-8-9-26-17(22)11-6-7-12(19)13(20)10-11/h3-7,10,17H,8-9H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSMGNXCBLPLSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.